molecular formula C18H13ClN2O3 B10992961 N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B10992961
M. Wt: 340.8 g/mol
InChI Key: AWVSFMBGWZCQIZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carbamoylphenyl and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carbamoylphenyl group: This step involves the reaction of the furan ring with a carbamoylphenyl derivative, often using a coupling reagent such as EDCI or DCC.

    Introduction of the chlorophenyl group: This can be done through a substitution reaction, where a suitable chlorophenyl derivative is introduced to the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbamoyl group can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbamoyl group may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving furan derivatives.

    Medicine: As a potential therapeutic agent for treating diseases involving oxidative stress or inflammation.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in oxidative stress or inflammation. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-carbamoylphenyl)-5-phenylfuran-2-carboxamide: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.

    N-(4-carbamoylphenyl)-5-(2-bromophenyl)furan-2-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13ClN2O3/c19-14-4-2-1-3-13(14)15-9-10-16(24-15)18(23)21-12-7-5-11(6-8-12)17(20)22/h1-10H,(H2,20,22)(H,21,23)

InChI Key

AWVSFMBGWZCQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl

Origin of Product

United States

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